Lipophilicity (LogP) Comparison for CNS Multiparameter Optimization
The target compound exhibits a predicted LogP of 2.32, falling within the optimal range (1–4) for CNS drug candidates. In contrast, the unprotected 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6) has a LogP of only 0.27 . This ~2-log-unit difference means the Boc-protected compound is approximately 100-fold more lipophilic, significantly enhancing its ability to cross lipid bilayers and the blood-brain barrier if incorporated into final drug-like molecules. The 2,4-dichloro analog (CAS 903129-71-5) has a LogP of 1.38 , which is closer to the target but still 0.94 log units lower, potentially reducing CNS penetration.
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.32 (CAS 1053657-15-0) |
| Comparator Or Baseline | 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1060816-79-6): LogP = 0.27; tert-Butyl 2,4-dichloro analog (CAS 903129-71-5): LogP = 1.38 |
| Quantified Difference | ΔLogP = +2.05 vs. unprotected analog; ΔLogP = +0.94 vs. 2,4-dichloro analog |
| Conditions | Predicted LogP values from consensus algorithm (Chemsrc / Fluorochem databases) |
Why This Matters
A LogP of 2.32 places the target compound-derived scaffolds in the favorable CNS MPO (Multiparameter Optimization) space, reducing the need for additional lipophilicity adjustment during lead optimization.
